1-(2,4-Dichlorophenyl)ethanol

説明

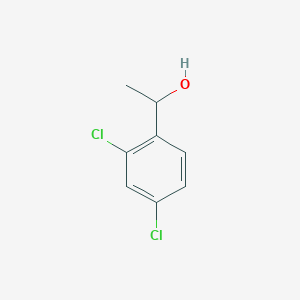

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDYNBHZMQRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933131 | |

| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1475-13-4 | |

| Record name | 2,4-Dichloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 1-(2,4-Dichlorophenyl)ethanol

In the landscape of modern drug development, particularly in the synthesis of antifungal agents, the strategic selection of chiral building blocks is paramount to achieving therapeutic efficacy and stereochemical purity. This compound emerges as a pivotal intermediate, valued for its specific structural features that are foundational to the architecture of several active pharmaceutical ingredients (APIs). This secondary alcohol, characterized by a dichlorinated phenyl ring and a chiral center, serves as a critical precursor in the multi-step synthesis of widely used azole antifungals. Its significance lies not only in its molecular framework but also in the stereochemical control it offers, which is a critical determinant of a drug's interaction with its biological target. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a synthetic intermediate dictate its reactivity, solubility, and handling requirements. Understanding these properties is the first step in its effective application.

Chemical Structure

This compound possesses a chiral carbon atom at the C1 position, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a 2,4-dichlorophenyl group. Consequently, it exists as a pair of enantiomers, (R)-1-(2,4-dichlorophenyl)ethanol and (S)-1-(2,4-dichlorophenyl)ethanol, or as a racemic mixture.

1-(2,4-Dichlorophenyl)ethanol CAS number 1475-13-4

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)ethanol: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1475-13-4), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, particularly its role as a precursor in the synthesis of widely used antifungal agents. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a dichlorinated phenyl ethanol derivative. Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable building block in organic synthesis.[1] The strategic placement of chlorine atoms on the phenyl ring influences its reactivity and metabolic stability, rendering it a key precursor for various active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1475-13-4 | [2][3] |

| Molecular Formula | C₈H₈Cl₂O | [2][3] |

| Molecular Weight | 191.05 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dichloro-alpha-methylbenzyl alcohol, 2,4-Dichloro-alpha-methylbenzenemethanol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 126°C at 0.9 kPa | [2] |

| Flash Point | 108°C (226°F) | [2] |

| Purity Spec | Typically ≥98% | [2] |

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive public database for this specific compound is limited, typical spectral characteristics can be inferred from analogous structures.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton adjacent to the hydroxyl group and the phenyl ring, a signal for the hydroxyl (OH) proton, and a complex multiplet pattern in the aromatic region for the three protons on the dichlorinated phenyl ring.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the methyl carbon, the methine carbon bearing the hydroxyl group, and the six distinct carbons of the dichlorophenyl ring, with two carbons being ipso-substituted with chlorine.[5]

-

IR (Infrared Spectroscopy): A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be present.[5]

Synthesis Methodologies: A Gateway to Azole Antifungals

This compound and its immediate derivatives are crucial intermediates for blockbuster antifungal drugs like Miconazole, Econazole, and Luliconazole.[1][7][] The synthesis often starts from a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is then reduced to the alcohol. Of particular importance in modern drug development is the enantioselective synthesis to produce a single, desired stereoisomer, which often dictates the therapeutic efficacy and safety profile of the final API.[9][10]

Biocatalysis, utilizing enzymes like ketoreductases or alcohol dehydrogenases, has emerged as a superior method for producing enantiomerically pure chiral alcohols.[9][11] These enzymatic methods offer high selectivity under mild reaction conditions, presenting a "greener" and more efficient alternative to traditional chemocatalysis.[10]

Chemoenzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

This protocol outlines a representative biocatalytic reduction of a prochiral ketone, a common strategy to access chiral intermediates like the (S)-enantiomer, a key precursor for the antifungal agent Luliconazole.[9][12] The causality for choosing an enzymatic approach lies in its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.), which is critical for API synthesis.[11]

Experimental Protocol: Bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Biocatalyst Preparation: Recombinant Escherichia coli cells expressing a specific ketoreductase mutant (e.g., from Lactobacillus kefir) are cultivated and harvested. The choice of enzyme is paramount and is typically determined through screening for high activity and selectivity towards the target substrate.[9][11]

-

Reaction Setup: A reaction vessel is charged with a buffer solution to maintain optimal pH (e.g., pH 7.0-7.5). The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is added. A co-solvent like isopropanol may be used to improve substrate solubility and to serve as a sacrificial alcohol for cofactor regeneration (NADP⁺ to NADPH).[9]

-

Initiation: The prepared biocatalyst (whole cells or purified enzyme) and the cofactor (e.g., NADP⁺) are added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 35-45°C) with stirring.[9]

-

Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to track the conversion of the ketone to the alcohol and to determine the enantiomeric excess of the product.[12]

-

Work-up and Isolation: Once the reaction reaches completion (typically >99% conversion), the biomass is removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure to yield the crude product.[9]

-

Purification: The crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is purified by silica gel column chromatography to achieve high chemical purity.

Visualization of Synthesis Workflow

Caption: Chemoenzymatic synthesis workflow for a chiral dichlorophenyl ethanol intermediate.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like this compound.[13] It provides both quantitative data and qualitative structural information, making it ideal for purity assessment and impurity profiling in drug development.[14]

General GC-MS Protocol

The rationale for using GC-MS is its ability to separate the analyte from a complex matrix and provide a unique mass spectrum for unambiguous identification.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for accurate quantification.[13]

-

GC Separation:

-

Injector: A small volume (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

Column: A capillary column (e.g., DB-5ms) is used to separate the components based on their boiling points and polarity.

-

Oven Program: A temperature gradient is applied to the oven to elute compounds in a sequential manner.

-

-

MS Detection:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis: The retention time confirms the compound's identity against a reference standard, while the mass spectrum serves as a chemical fingerprint, which can be compared against a spectral library (e.g., NIST) for confirmation.[14]

Visualization of Analytical Workflow

Caption: A streamlined workflow for the GC-MS analysis of organic intermediates.

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a key intermediate in the synthesis of azole antifungal agents.[7][15] The dichlorophenyl moiety is a common feature in many antifungal drugs, and the ethanol side chain provides the necessary handle for further chemical modification, such as the introduction of an imidazole or triazole ring, which is essential for their biological activity.[16][17]

For example, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a direct precursor to drugs like Miconazole and Econazole.[7][] The synthesis involves the reaction of a 2-chloro-1-(2,4-dichlorophenyl)ethanol derivative with imidazole.[17]

Visualization of Role in Antifungal Synthesis

Caption: Role of dichlorophenyl ethanol intermediates in the synthesis of azole antifungals.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.[3]

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Pictogram | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [18] |

Professionals should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][18] Work should be conducted in a well-ventilated fume hood.[18]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1475-13-4 2,4-Dichloro-alpha-methylbenzyl alcohol AKSci 1900AL [aksci.com]

- 3. 2,4-Dichloro-alpha-methylbenzenemethanol | C8H8Cl2O | CID 92889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accelachem.com [accelachem.com]

- 5. rsc.org [rsc.org]

- 6. minio.scielo.br [minio.scielo.br]

- 7. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. agilent.com [agilent.com]

- 15. nbinno.com [nbinno.com]

- 16. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic Guide to 1-(2,4-Dichlorophenyl)ethanol for Drug Development Professionals

Introduction: The Analytical Imperative for 1-(2,4-Dichlorophenyl)ethanol

In the landscape of pharmaceutical synthesis, the precise characterization of intermediates is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. This compound (CAS: 1475-13-4), a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this principle.[1] Its molecular structure, a dichlorinated aromatic ring coupled with a short chiral ethanol side chain, presents a unique analytical profile. The molecular formula is C₈H₈Cl₂O, and its molecular weight is 191.05 g/mol .[2]

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. As direct experimental spectra for this specific molecule are not universally published, this paper will present a robust, predictive analysis grounded in first principles and data from closely related structural analogs. This approach empowers researchers to confidently identify and assess the purity of this compound in a real-world laboratory setting.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Core Structure

NMR spectroscopy serves as the definitive tool for mapping the carbon-hydrogen framework of a molecule. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this class of compounds, as it provides excellent solubility without introducing interfering proton signals. Tetramethylsilane (TMS) is used as the internal standard, establishing the 0 ppm reference point for chemical shifts.[3]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms. For this compound, we anticipate five distinct signals. The electron-withdrawing effects of the chlorine atoms and the hydroxyl group are key to predicting the chemical shifts (δ) of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6 (Aromatic) | ~ 7.55 | Doublet (d) | 1H | J ≈ 2.0 Hz | Deshielded by the adjacent chlorine at C-2 and ortho coupling to H-5. |

| H-3 (Aromatic) | ~ 7.35 | Doublet (d) | 1H | J ≈ 8.5 Hz | Ortho coupling to H-5. |

| H-5 (Aromatic) | ~ 7.25 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 Hz | Coupled to both H-3 (ortho) and H-6 (meta). |

| -CH(OH)- (Methine) | ~ 5.10 | Quartet (q) | 1H | J ≈ 6.5 Hz | Coupled to the three protons of the adjacent methyl group. Deshielded by the hydroxyl group and the aromatic ring. |

| -OH (Hydroxyl) | ~ 2.10 | Singlet (s, broad) | 1H | N/A | Chemical shift is variable and depends on concentration and temperature. Typically appears as a broad singlet. |

| -CH₃ (Methyl) | ~ 1.50 | Doublet (d) | 3H | J ≈ 6.5 Hz | Coupled to the single methine proton. |

Note: Predicted values are based on analysis of similar structures, such as 1-(2-chlorophenyl)ethanol and 1-(4-chlorophenyl)ethanol.[4][5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 (Ar, C-CHOH) | ~ 141 | Quaternary carbon attached to the ethanol moiety; deshielded. |

| C-2 (Ar, C-Cl) | ~ 132 | Attached to chlorine; significantly deshielded. |

| C-4 (Ar, C-Cl) | ~ 133 | Attached to chlorine; significantly deshielded. |

| C-6 (Ar, C-H) | ~ 129 | Aromatic CH. |

| C-3 (Ar, C-H) | ~ 128 | Aromatic CH. |

| C-5 (Ar, C-H) | ~ 127 | Aromatic CH. |

| -CH(OH)- (Methine) | ~ 70 | Carbon attached to the electronegative oxygen atom.[3][6] |

| -CH₃ (Methyl) | ~ 25 | Aliphatic methyl carbon.[6] |

Note: Predicted values are based on established chemical shift ranges for substituted benzenes and alcohols.[7][8]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures data integrity. The process must be meticulous from preparation to acquisition.

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp TMS peak.

-

¹H NMR Acquisition: a. Acquire a standard proton spectrum using a 30° or 45° pulse angle. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds. d. Co-add at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the carbon frequency. b. Acquire a proton-decoupled ¹³C spectrum. c. Set the spectral width to cover a range of 0 to 220 ppm. d. Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has low natural abundance.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm. d. Integrate the ¹H NMR signals to determine proton ratios.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by the vibrations of its alcohol and dichlorinated aromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| ~ 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[9] |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium | Indicates the sp² C-H bonds of the benzene ring. |

| ~ 3000 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the sp³ C-H bonds of the methine and methyl groups. |

| ~ 1600, 1475 | C=C stretch (aromatic) | Medium to Strong | Characteristic absorptions for the benzene ring skeleton. |

| ~ 1100 - 1050 | C-O stretch (secondary alcohol) | Strong | Confirms the alcohol is a secondary alcohol. |

| ~ 850 - 750 | C-Cl stretch | Strong | Indicates the presence of carbon-chlorine bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, efficient method requiring minimal sample preparation.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: a. The instrument software will automatically perform a background subtraction. b. Identify and label the major absorption peaks in the spectrum.

Section 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique.

Mass Spectrum Analysis

The key feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

-

Molecular Ion (M⁺): Expected at m/z 190 (for C₈H₈³⁵Cl₂O). The cluster will include m/z 192 (one ³⁷Cl) and m/z 194 (two ³⁷Cl).

-

Key Fragments: The fragmentation is driven by the stability of the resulting ions.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 175 | [M - CH₃]⁺ | Alpha-cleavage, loss of the methyl radical. This is a very common pathway for secondary alcohols. |

| 173/175 | [C₇H₄Cl₂O]⁺ | Loss of water ([M - H₂O]⁺), though this may be a minor peak. |

| 173 | [C₇H₄Cl₂]⁺ | Benzylic cation formed after loss of the CH₃CHO group. |

| 145 | [C₆H₃Cl₂]⁺ | Loss of CO from the dichlorobenzoyl cation. |

Visualizing Fragmentation

The predicted primary fragmentation pathway involves the alpha-cleavage, which is a highly favorable process for alcohols.

Caption: Primary fragmentation of this compound via alpha-cleavage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for this analysis, as it separates the analyte from impurities before it enters the mass spectrometer.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: a. Inject 1 µL of the solution into the GC. b. Use a standard non-polar column (e.g., DB-5ms). c. Program the oven temperature, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/minute.

-

MS Method: a. Set the ion source to Electron Ionization (EI) at 70 eV. b. Scan a mass range from m/z 40 to 300. c. The transfer line temperature should be set to ~280°C to prevent condensation.

-

Data Analysis: a. Extract the mass spectrum from the chromatographic peak corresponding to this compound. b. Identify the molecular ion cluster and major fragment ions. Compare the fragmentation pattern to the predicted pathways.

Conclusion

The structural verification of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of the critical hydroxyl and dichlorophenyl functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that serve as a final structural fingerprint. The predictive models and robust protocols detailed in this guide provide researchers and quality control professionals with the necessary framework to ensure the identity and purity of this vital pharmaceutical intermediate.

References

- 1. 2,4-Dichloro-alpha-methylbenzenemethanol | C8H8Cl2O | CID 92889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to the Solubility and Stability of 1-(2,4-Dichlorophenyl)ethanol

Abstract

1-(2,4-Dichlorophenyl)ethanol (CAS No: 1475-13-4) is a critical chemical intermediate, primarily utilized in the synthesis of potent azole antifungal agents such as miconazole and econazole. Its purity, solubility, and stability are paramount to ensuring the efficacy, safety, and manufacturability of these active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the solubility and stability profiles of this compound. We delve into the theoretical underpinnings of its physicochemical properties, present methodologies for their empirical determination, and outline a robust, stability-indicating analytical method for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis, formulation, and quality control.

Introduction and Molecular Overview

This compound is a secondary benzylic alcohol. Its molecular structure, featuring a polar hydroxyl group and a non-polar, electron-withdrawing dichlorinated phenyl ring, dictates its chemical behavior. This amphiphilic nature governs its solubility in various solvent systems and influences its susceptibility to specific degradation pathways. Understanding these characteristics is not merely an academic exercise; it is a fundamental requirement for designing scalable synthetic routes, developing stable formulations, and establishing meaningful quality control specifications.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₈Cl₂O[1]

-

Molecular Weight: 191.06 g/mol [1]

-

Appearance: Liquid[1]

-

Boiling Point: 270.7°C at 760 mmHg[1]

-

Flash Point: 108°C[1]

The primary role of this compound as a precursor to APIs necessitates a thorough characterization of its properties to mitigate risks associated with impurities and degradation products in the final drug substance.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an intermediate is a critical parameter influencing reaction kinetics, purification strategies (such as crystallization or chromatography), and formulation design.

Theoretical Solubility Considerations

The structure of this compound suggests the following:

-

Aqueous Solubility: The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with water. However, the large, hydrophobic dichlorophenyl ring significantly limits its aqueous solubility. Solubility is expected to be low and potentially pH-dependent, although the alcohol's pKa is high enough that it will remain in its neutral form across the physiological pH range.

-

Organic Solvent Solubility: The compound is expected to be freely soluble or miscible with a wide range of polar and non-polar organic solvents. The phenyl ring facilitates van der Waals interactions, while the hydroxyl group can interact with polar solvents like alcohols and acetonitrile.

Qualitative Solubility Data

While quantitative public data is scarce, empirical testing and chemical principles allow for a qualitative summary.

| Solvent Class | Solvent Example | Expected Solubility/Miscibility | Rationale for Selection |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of the solvent acts as both a hydrogen bond donor and acceptor, readily solvating the alcohol moiety of the analyte. These are common solvents for synthesis and purification. |

| Polar Aprotic | Acetonitrile (ACN) | Soluble/Miscible | The dipole moment of ACN allows it to solvate the polar portion of the molecule, while its organic nature accommodates the phenyl ring. It is a key solvent in reversed-phase chromatography. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | A powerful, highly polar solvent capable of dissolving a wide range of compounds. Often used for preparing high-concentration stock solutions for screening. |

| Non-Polar | Toluene, Hexane | Soluble/Miscible | The dichlorophenyl ring interacts favorably with aromatic and aliphatic hydrocarbons through London dispersion forces. These are relevant for certain reaction types and extraction procedures. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the dichlorophenyl ring dominates over the single hydroxyl group, leading to low water solubility. |

| Aqueous Buffer | pH 2, 7, 10 Buffers | Sparingly Soluble | As a neutral alcohol, significant changes in solubility with pH are not expected. Buffers are critical for evaluating stability in simulated physiological or formulation conditions. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the solubility of this compound.

Objective: To determine the equilibrium solubility in a given solvent at a specified temperature (e.g., 25°C).

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess is crucial to ensure saturation is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator set to 25°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess undissolved compound has settled. Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the solid/liquid phases.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Dilution: Accurately dilute the aliquot with a suitable mobile phase (as determined in Section 4) to a concentration within the calibrated range of the HPLC-UV analytical method.

-

Quantification: Analyze the diluted sample using the validated HPLC method described in Section 4.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Diagram: Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3] These studies expose the compound to stress conditions harsher than standard storage to accelerate degradation.[4][5]

Predicted Degradation Pathways

The structure of this compound contains two primary sites susceptible to degradation:

-

The Benzylic Alcohol: This group is prone to oxidation and dehydration (elimination).

-

The Chlorinated Aromatic Ring: While generally stable, it can be susceptible to photolytic degradation.

-

Hydrolytic Degradation (Acid/Base): Under strong acidic conditions and heat, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination would yield 1-ethenyl-2,4-dichlorobenzene (2,4-Dichlorostyrene) . Under neutral and basic conditions, the molecule is expected to be relatively stable.

-

Oxidative Degradation: The secondary alcohol can be readily oxidized to a ketone. A common laboratory and industrial oxidant is hydrogen peroxide. This reaction would yield 1-(2,4-dichlorophenyl)ethan-1-one (2',4'-Dichloroacetophenone) .

-

Thermal Degradation: At elevated temperatures, dehydration is the most likely degradation pathway, similar to acid hydrolysis.

-

Photolytic Degradation: As a chlorinated aromatic compound, it may undergo photolytic degradation upon exposure to UV light, potentially through homolytic cleavage of the C-Cl bond, leading to radical-mediated side reactions. The ICH Q1B guideline provides a standardized approach for photostability testing.

Diagram: Predicted Degradation Pathways

Caption: Predicted Degradation Pathways of this compound.

A Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active substance due to degradation.[6] It must be able to separate the intact compound from its degradation products, process impurities, and other potential interferences.

Rationale for Method Design

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to the analyte's moderate polarity and strong UV absorbance from the phenyl ring.

-

Column: A C18 stationary phase provides excellent retention and resolution for non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard. A gradient elution may be necessary to ensure that early-eluting polar degradants and late-eluting non-polar impurities are all resolved from the main peak.

-

Detector: A UV detector, specifically a Photo Diode Array (PDA) detector, is ideal. It not only quantifies the analyte but also provides spectral data to assess peak purity, which is a cornerstone of a stability-indicating assay. A detection wavelength around 210-225 nm is appropriate for the phenyl ring chromophore.

Protocol: Development of a Stability-Indicating HPLC Method

This protocol is based on established practices and data from analogous compounds.[7]

Instrumentation & Conditions:

-

HPLC System: A system with a gradient pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the parent compound.[3]

-

Sample Preparation: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Add 1N HCl to a sample solution. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute for analysis.

-

Base Hydrolysis: Add 1N NaOH to a sample solution. Keep at room temperature for 24 hours. Neutralize with 1N HCl and dilute for analysis.

-

Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours. Dilute for analysis.

-

Thermal Degradation: Store the solution at 60°C for 48 hours in a dark oven. Cool and dilute for analysis.

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Analyze a dark control sample in parallel.

-

Analysis: Analyze all stressed samples, a non-stressed control, and a blank using the HPLC method.

-

Evaluation:

-

Specificity: Examine the chromatograms for resolution between the parent peak and any new peaks (degradants).

-

Peak Purity: Use the PDA detector to assess the peak purity of the parent peak in all stressed samples to ensure no degradants are co-eluting.

-

Mass Balance: Calculate the mass balance to account for all the material. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial value.

-

Conclusion and Recommendations

This compound is a moderately polar liquid, demonstrating miscibility with common organic solvents but limited solubility in aqueous media. Its primary chemical liabilities are oxidation of the secondary alcohol to a ketone and acid-catalyzed dehydration to a styrene derivative. A well-designed, gradient RP-HPLC method with PDA detection is essential for its accurate quantification and for monitoring its stability.

For routine handling and storage, it is recommended to:

-

Store in well-sealed containers to prevent exposure to moisture and air.

-

Store at room temperature, protected from direct sunlight and high heat.

-

Avoid contact with strong acids and oxidizing agents.

This guide provides the foundational knowledge and actionable protocols for professionals working with this key pharmaceutical intermediate, enabling robust process development and rigorous quality control.

References

- 1. This compound | 1475-13-4 [sigmaaldrich.com]

- 2. pharmtech.com [pharmtech.com]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. web.vscht.cz [web.vscht.cz]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol from its Core Precursor

(S)-1-(2,4-Dichlorophenyl)ethanol is a chiral secondary alcohol of significant interest in the pharmaceutical industry. Its structural architecture, featuring a stereogenic center and a dichlorinated phenyl ring, makes it a crucial intermediate for the synthesis of several potent antifungal agents.[1] Notably, it is the key precursor for producing luliconazole, a topical azole antifungal medication.[2][3][4] The biological activity of these final drug products is critically dependent on the precise stereochemistry of this alcohol; therefore, the ability to synthesize the (S)-enantiomer with high optical purity is paramount.

This guide provides a comprehensive overview of the primary synthetic strategies for producing enantiomerically pure (S)-1-(2,4-Dichlorophenyl)ethanol, focusing on the asymmetric reduction of its prochiral precursor. We will delve into both biocatalytic and chemocatalytic methodologies, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Prochiral Precursor: 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The journey to enantiopure (S)-1-(2,4-Dichlorophenyl)ethanol begins with its corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE). This molecule serves as the primary substrate for the stereoselective reduction reactions that define the synthesis. The central challenge lies in delivering a hydride to the carbonyl carbon in a highly controlled, facial-selective manner to generate the desired (S)-stereocenter.

The two dominant strategies to achieve this are:

-

Asymmetric Reduction: Direct conversion of the prochiral ketone into the desired single enantiomer of the alcohol using a chiral catalyst or enzyme.

-

Racemic Synthesis and Resolution: Reduction of the ketone using a non-chiral reagent to produce a 50:50 mixture (racemate) of the (S) and (R) enantiomers, followed by a separation process.

While resolution is a viable strategy, modern synthetic chemistry, driven by principles of atom economy and efficiency, overwhelmingly favors direct asymmetric synthesis.

Asymmetric Synthesis Strategies: The State-of-the-Art

The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is the most efficient and widely adopted route. This can be accomplished through sophisticated biological systems or precisely designed chemical catalysts.

Strategy 1: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful, green, and highly selective method for producing chiral alcohols.[5] The use of whole-cell microorganisms or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers unparalleled stereoselectivity under mild reaction conditions.

Causality of Biocatalytic Approach: Enzymes operate via a lock-and-key mechanism, where the substrate (the ketone) binds within a chiral active site. This three-dimensional arrangement forces the hydride transfer from a cofactor (typically NADPH or NADH) to occur from a specific face of the carbonyl group, leading to the formation of one enantiomer over the other with exceptional fidelity.

Key Biocatalysts and Systems:

-

Lactobacillus kefir KRED: Mutants of ketoreductase from Lactobacillus kefir have proven highly effective.[2][3][4][5] For instance, a recombinant E. coli expressing the LK08 mutant has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone on a large scale.[2][3][4]

-

Engineered ADHs: Through computer-aided mutagenesis, alcohol dehydrogenases have been engineered for superior performance. A mutant, LkADHM3, derived from a Lactobacillus kefir ADH, demonstrated the ability to reduce substrate concentrations as high as 600 g/L with over 99.5% enantiomeric excess (e.e.).[6][7] This represents a significant advancement for industrial-scale production.

-

Scheffersomyces stipitis KRED: Ketoreductases from this yeast have also been identified for their excellent enantioselectivity towards 2-chloro-1-(2,4-dichlorophenyl)ethanone, producing the (R)-enantiomer.[8] While this produces the opposite enantiomer, it highlights the diversity of available biocatalysts for accessing either chiral alcohol.

The workflow for a biocatalytic reduction is a self-validating system where the high selectivity of the enzyme ensures the production of a high-purity product, often simplifying downstream purification.

Workflow: Biocatalytic Reduction of Prochiral Ketone

Caption: General workflow for biocatalytic asymmetric reduction.

Experimental Protocol: Large-Scale Bioreduction

This protocol is adapted from a reported scale-up synthesis using a recombinant KRED.[4]

-

Reaction Setup: In a 3 L reaction vessel, add isopropanol (700 mL), 2-chloro-1-(2,4-dichlorophenyl)ethanone (300 g), NADP+ (0.1 g), and 100 mM phosphate buffer (pH 6.0) to a final volume of 1 L.

-

Initiation: Add 300 g of wet recombinant E. coli cells expressing the ketoreductase.

-

Incubation: Agitate the reaction mixture via overhead stirring at 35°C for 30 hours. The isopropanol serves as both a co-solvent and a co-substrate for the regeneration of the NADPH cofactor.

-

Workup: Upon reaction completion (monitored by HPLC), remove the isopropanol by evaporation under reduced pressure.

-

Extraction: Extract the remaining aqueous residue three times with an equal volume of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by crystallization from a solvent like heptane to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high chemical and optical purity.[4]

Strategy 2: Chemocatalytic Asymmetric Reduction

Chiral chemical catalysts offer an alternative, powerful route for asymmetric ketone reduction. The most prominent method in this class is the Corey-Bakshi-Shibata (CBS) reduction.

Causality of CBS Reduction: This method utilizes a borane (BH3) complex as the stoichiometric reductant and a chiral oxazaborolidine as the catalyst. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed by the catalyst's chiral framework, forcing the borane to deliver a hydride to one specific face of the ketone, thus inducing high enantioselectivity.[9]

Key Reagents:

-

Borane Source: Borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2) are common sources.

-

Chiral Catalyst: Typically formed in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source.[9] A patent describes an industrial method using a borane complex and chiral diphenylprolinol.[10]

Diagram: Conceptual Overview of Asymmetric Synthesis Routes

Caption: Primary asymmetric routes from the prochiral precursor.

Experimental Protocol: General CBS Reduction

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the chiral amino alcohol (e.g., (1R,2S)-(-)-norephedrine) in an anhydrous solvent like THF. Add the borane source (e.g., BH3•THF) dropwise at 0°C and stir to form the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution and add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in THF dropwise, maintaining a low temperature to maximize enantioselectivity.

-

Quenching: After the reaction is complete, quench the excess borane by the slow, careful addition of an acid solution, such as dilute HCl, or methanol.

-

Workup: Extract the product into an organic solvent, wash the organic layer with brine, dry over a drying agent (e.g., MgSO4), and concentrate to obtain the crude product.

-

Purification: Purify the crude alcohol using column chromatography or crystallization.

Comparison of Leading Synthetic Methods

| Method | Catalyst/Enzyme | Typical Yield | Typical e.e. | Key Advantages | Key Considerations |

| Biocatalysis | Engineered ADH (LkADHM3) | >95% | >99.5% | Extremely high selectivity, green (aqueous media), mild conditions, high substrate loading possible.[6][7] | Requires expertise in molecular biology and fermentation for catalyst production; enzyme stability. |

| Biocatalysis | KRED from L. kefir | ~93.6% (downstream) | >99% | High selectivity, scalable process demonstrated.[4] | Whole-cell systems can have complex workups; cofactor cost/regeneration. |

| Chemocatalysis | CBS Reduction (Borane/Diphenylprolinol) | ~93% | ~99.4% | Broad substrate scope, well-established, predictable stereochemistry.[10] | Requires strictly anhydrous conditions, pyrophoric reagents (borane), expensive catalysts. |

| Enzymatic Resolution | Lipase | ~43% | >99% | High enantiopurity of the resolved product.[5] | Theoretical maximum yield is 50%, resulting in waste of the other enantiomer. |

Analytical Characterization for Quality Control

Ensuring the successful synthesis of the target molecule requires rigorous analytical validation. The primary technique for determining both chemical purity and enantiomeric excess is High-Performance Liquid Chromatography (HPLC).

Enantiomeric Excess (e.e.) Determination via Chiral HPLC: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) within the HPLC column. Polysaccharide-based columns are highly effective for this class of compounds.

Typical Chiral HPLC Parameters:

| Parameter | Value | Rationale |

| Column | CHIRALPAK® AD-H (or similar amylose-based CSP) | The chiral pockets of the coated amylose derivative provide differential interactions with the (S) and (R) enantiomers, leading to separation.[11][12] |

| Mobile Phase | Acetonitrile / Diethylamine (100 / 0.1) or Hexane/Isopropanol | Normal phase or polar organic modes are common. Diethylamine is often added for basic analytes to improve peak shape.[12][13] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm I.D. column. |

| Detection | UV at 230 nm | The dichlorophenyl chromophore provides strong UV absorbance at this wavelength.[12] |

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Conclusion

The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol is a critical step in the production of important antifungal pharmaceuticals. While both chemocatalytic and biocatalytic methods can provide the target molecule with high enantiopurity, modern industrial processes increasingly favor biocatalysis. The exceptional selectivity, operational safety, and sustainability of engineered enzymes like ketoreductases and alcohol dehydrogenases offer a decisive advantage. Advances in enzyme engineering have pushed the boundaries of substrate loading and catalytic efficiency, making biocatalytic routes not only scientifically elegant but also economically compelling for large-scale manufacturing. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and developers working on the synthesis of this vital chiral intermediate.

References

- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. search.daicelchiral.com [search.daicelchiral.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Racemic 1-(2,4-Dichlorophenyl)ethanol resolution methods

An In-depth Technical Guide to the Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanol

Introduction

(R,S)-1-(2,4-Dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of several commercially important azole antifungal agents, including miconazole, econazole, and ketoconazole. The pharmacological activity of these drugs is predominantly associated with a single enantiomer, necessitating the use of enantiomerically pure starting materials. Consequently, the efficient resolution of racemic this compound is a critical step in the manufacturing process of these active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal methods for resolving this racemic mixture, with a focus on enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The discussion is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Significance of Chirality in Pharmaceutical Synthesis

The differential pharmacological and toxicological profiles of enantiomers are well-documented. In the case of azole antifungals, one enantiomer typically exhibits significantly higher binding affinity for the target enzyme, lanosterol 14α-demethylase, while the other may be less active or contribute to off-target effects. The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and lower effective doses. This paradigm has driven the development of robust and scalable methods for obtaining enantiopure compounds.

I. Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be readily separated.

Mechanism of Lipase-Catalyzed Transesterification

Lipases, in a low-water environment, can catalyze transesterification reactions. In the context of resolving this compound, the enzyme's active site, which is inherently chiral, will preferentially bind one enantiomer over the other. This difference in binding affinity and subsequent catalytic efficiency leads to a faster rate of acylation for the preferred enantiomer.

A common acyl donor is vinyl acetate, which offers the advantage of an irreversible reaction due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative example and may require optimization based on the specific lipase and reaction conditions.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (CALB)

-

Vinyl acetate

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Reaction vessel with magnetic stirring and temperature control

-

Analytical equipment: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC)

Procedure:

-

To a flame-dried reaction vessel under a nitrogen atmosphere, add racemic this compound (1 equivalent).

-

Add anhydrous toluene to dissolve the substrate.

-

Add molecular sieves to ensure anhydrous conditions.

-

Add immobilized CALB (typically 10-50 mg per mmol of substrate).

-

Equilibrate the mixture to the desired temperature (e.g., 30-45 °C).

-

Add vinyl acetate (0.5-0.6 equivalents) to initiate the reaction. The use of a slight excess of the alcohol helps to achieve high enantiomeric excess for the unreacted alcohol.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by column chromatography or distillation.

Data Comparison for Enzymatic Resolution

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | e.e. of Alcohol (%) | e.e. of Ester (%) | Conversion (%) | Reference |

| Candida antarctica Lipase B | Vinyl acetate | Toluene | 30 | >99 (S) | >99 (R) | ~50 | |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane | 45 | >98 (S) | >97 (R) | ~50 | |

| Candida rugosa Lipase | Acetic anhydride | Diisopropyl ether | 25 | 95 (S) | 92 (R) | ~48 |

II. Diastereomeric Salt Formation: A Classical Approach

The formation of diastereomeric salts is a classical and industrially viable method for resolving racemic mixtures. This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

Principles of Diastereomeric Salt Resolution

The hydroxyl group of this compound can be derivatized to a phthalate half-ester, which then provides a carboxylic acid handle for reaction with a chiral base. Alternatively, and more directly for some substrates, a chiral acid can be used to resolve a racemic base. For alcohols, the derivatization step is common.

Figure 2: General workflow for the resolution of a racemic alcohol via diastereomeric salt formation.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Part A: Preparation of the Phthalate Half-Ester

-

Dissolve racemic this compound and an equimolar amount of phthalic anhydride in pyridine.

-

Heat the mixture (e.g., at 90-100 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the phthalate half-ester.

-

Filter the solid, wash with cold water, and dry to obtain the racemic phthalate half-ester.

Part B: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the chiral resolving agent (e.g., (R)-α-methylbenzylamine).

-

Heat the mixture to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.

-

The more soluble diastereomer remains in the mother liquor.

Part C: Liberation of the Enantiopure Alcohol

-

Suspend the purified diastereomeric salt in water.

-

Add a strong acid (e.g., HCl) to protonate the phthalate half-ester and liberate the chiral resolving agent.

-

Extract the enantiomerically enriched phthalate half-ester with an organic solvent (e.g., ethyl acetate).

-

Hydrolyze the ester with a base (e.g., NaOH) to liberate the enantiopure this compound.

-

Extract the final product and purify by distillation or chromatography.

Key Considerations for Diastereomeric Resolution

| Parameter | Importance | Typical Choices |

| Chiral Resolving Agent | Crucial for efficient separation. | Tartaric acid derivatives, mandelic acid, chiral amines (e.g., α-methylbenzylamine, brucine). |

| Solvent System | Affects the solubility difference between diastereomers. | Alcohols (methanol, ethanol), acetone, water, or mixtures thereof. |

| Crystallization Conditions | Temperature, cooling rate, and agitation influence crystal purity and yield. | Slow cooling is generally preferred. |

III. Chiral Chromatography: An Analytical and Preparative Tool

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Principles of Chiral HPLC

In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The CSP is typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The differential interaction between the enantiomers and the chiral selector can arise from a combination of forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

Figure 3: Schematic representation of the separation of enantiomers by chiral HPLC.

Typical Chiral HPLC Method

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H)

-

UV detector

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve good resolution and reasonable run times.

Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 220 nm).

-

The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Comparison of Chiral Stationary Phases

| Chiral Stationary Phase | Selector Type | Typical Mobile Phase | Elution Order |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | (S)-enantiomer elutes before (R)-enantiomer |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (95:5) | (R)-enantiomer elutes before (S)-enantiomer |

| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) | Varies with conditions |

While highly effective for analytical purposes, preparative chiral chromatography can be expensive due to the high cost of the stationary phase and the large volumes of solvent required. However, for high-value compounds, it can be a viable option.

Conclusion

The resolution of racemic this compound is a well-established field with several effective methods at the disposal of the synthetic chemist. Enzymatic kinetic resolution stands out for its high selectivity, mild reaction conditions, and environmental compatibility. Diastereomeric salt formation remains a robust and scalable classical method, particularly suited for large-scale industrial production. Chiral chromatography is an indispensable tool for the analytical determination of enantiomeric purity and can be employed for preparative separations when high purity is paramount. The choice of method will ultimately depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity.

The Cornerstone of Azole Antifungals: A Technical Guide to 1-(2,4-Dichlorophenyl)ethanol and Its Derivatives in Medicinal Chemistry

Introduction: The Strategic Importance of a Dichlorinated Phenyl Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars for entire classes of therapeutic agents. The 1-(2,4-dichlorophenyl)ethanol moiety is one such cornerstone, serving as a critical structural motif in the synthesis of numerous clinically significant imidazole-based antifungal drugs. Its true value, however, is most profoundly realized in its elaborated form, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol , the immediate and pivotal precursor to blockbuster antifungal agents like miconazole and econazole.

This technical guide provides an in-depth exploration of the synthesis, chemical rationale, and medicinal applications of this key intermediate and its derivatives. We will dissect the synthetic pathways, elucidate the mechanistic underpinnings of their antifungal activity, and explore their metabolic fate, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of antifungal drug discovery.

The Genesis of a Potent Antifungal: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

The efficient and scalable synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is paramount to the production of miconazole and econazole. Several synthetic routes have been developed, with the following representing a common and illustrative pathway.

A Stepwise Synthetic Protocol

A prevalent industrial synthesis initiates from m-dichlorobenzene and proceeds through a series of robust and well-characterized chemical transformations.

Step 1: Friedel-Crafts Acylation to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone

This initial step introduces the core two-carbon chain to the dichlorinated phenyl ring.

-

Reaction: m-dichlorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Rationale for Experimental Choices: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic rings. Anhydrous aluminum chloride is the catalyst of choice due to its strong Lewis acidity, which polarizes the chloroacetyl chloride, making the acyl carbon highly electrophilic and susceptible to attack by the electron-rich dichlorobenzene ring. The reaction is typically conducted at a controlled temperature to prevent side reactions.

Step 2: N-alkylation with Imidazole to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This step introduces the crucial imidazole moiety.

-

Reaction: 2-chloro-1-(2,4-dichlorophenyl)ethanone is reacted with imidazole in a suitable solvent.

-

Rationale for Experimental Choices: Imidazole acts as a nucleophile, displacing the chloride ion in an SN2 reaction. The choice of solvent and base (if any) is critical to facilitate the reaction while minimizing side products.

Step 3: Reduction of the Ketone to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

The final step in the synthesis of the key intermediate involves the reduction of the ketone functionality.

-

Reaction: The ketone from the previous step is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Rationale for Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. The use of a protic solvent is necessary to protonate the resulting alkoxide and yield the final alcohol product. The reaction progress is often monitored by thin-layer chromatography (TLC) to ensure complete conversion.

A detailed experimental protocol for a similar synthesis is described in the literature, often with yields of the final intermediate around 90% after recrystallization[1].

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to the key antifungal intermediate.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Miconazole

The conversion of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to miconazole involves an O-alkylation reaction.

A Detailed Protocol for Miconazole Synthesis

-

Reaction: The hydroxyl group of the intermediate is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by the addition of 2,4-dichlorobenzyl chloride, which acts as the electrophile.

-

Rationale for Experimental Choices: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of an aprotic polar solvent like dimethylformamide (DMF) is common as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack of the alkoxide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen) to prevent the reaction of sodium hydride with atmospheric moisture. A reported yield for this conversion is approximately 70%[2][3].

Visualizing the Final Synthetic Step

Caption: The final O-alkylation step in the synthesis of Miconazole.

Mechanism of Action: Disrupting the Fungal Cell's Defenses

Miconazole and econazole, like other azole antifungals, exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.

This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The nitrogen atom (N3) of the imidazole ring in miconazole and econazole binds to the heme iron atom in the active site of the 14α-demethylase, while the dichlorophenyl moiety interacts with the lipophilic substrate-binding site. This dual interaction effectively inhibits the enzyme's function.

The inhibition of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell:

-

Increased Membrane Permeability: The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structural integrity and fluidity of the fungal cell membrane.

-

Disruption of Membrane-Bound Enzymes: The altered membrane environment interferes with the function of essential membrane-bound enzymes, such as those involved in nutrient transport and chitin synthesis.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the cessation of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Visualizing the Mechanism of Action

Caption: Inhibition of ergosterol synthesis by azole antifungals.

Antifungal Activity: A Comparative Overview

Miconazole and econazole exhibit broad-spectrum activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. Their efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | IC₅₀ (µmol/L) |

| Miconazole | Candida albicans | 0.016 - 16 | 19.72[4] |

| Candida species (various) | Potent activity, MIC₉₀ of 0.12 for fluconazole-susceptible strains | - | |

| Econazole | Candida albicans | 0.016 - 16 | 29.90[4] |

| Candida species (various) | Generally active | - |

Data compiled from multiple sources[1][4][5][6]. MIC values can vary depending on the specific strain and testing methodology.

In comparative studies, miconazole has often demonstrated slightly stronger antifungal activity than econazole against Candida albicans[4]. Both agents are highly effective in topical formulations for the treatment of superficial fungal infections[7].

Metabolic Fate: The Journey Through the Body

The metabolism of azole antifungals is a critical aspect of their pharmacology, influencing their efficacy, potential for drug-drug interactions, and toxicity profile. Metabolism primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.

Miconazole Metabolism

Recent studies using human liver microsomes have shed light on the metabolic pathways of miconazole[8]. The primary biotransformation reactions include:

-

Hydroxylation: Addition of hydroxyl groups to the dichlorophenyl rings.

-

Oxidation of the Imidazole Moiety: This can lead to the formation of N-oxides and other oxidized species.

-

Degradation of the Imidazole Ring: The imidazole ring can be cleaved, leading to the formation of various metabolites.

The major metabolites of miconazole are generally considered to have no significant antifungal activity. It is also a known inhibitor of several CYP isoforms, particularly CYP3A4 and CYP2C9, which can lead to clinically significant drug-drug interactions when co-administered with drugs metabolized by these enzymes.

Econazole Metabolism

Econazole also undergoes extensive metabolism. The double oxidation of the monosubstituted imidazole ring has been documented in the metabolism of econazole[8]. Like miconazole, econazole can induce drug-metabolizing enzymes and has the potential for drug-drug interactions[9].

Conclusion: An Enduring Legacy in Antifungal Therapy

The this compound scaffold, and more specifically its imidazolyl derivative, represents a triumph of medicinal chemistry. Through rational design and synthetic ingenuity, this core structure has given rise to a class of antifungal agents that have been mainstays in the treatment of fungal infections for decades. The continued study of their synthesis, mechanism of action, and metabolic pathways not only ensures their effective and safe use but also provides valuable insights for the development of the next generation of antifungal therapies to combat the growing challenge of fungal resistance.

References